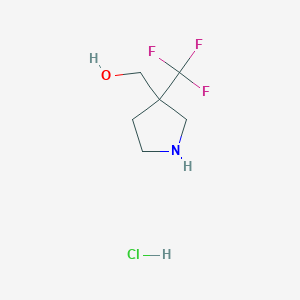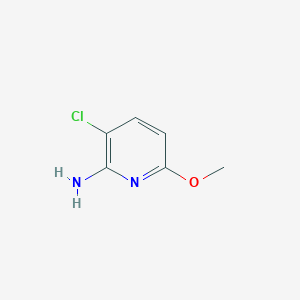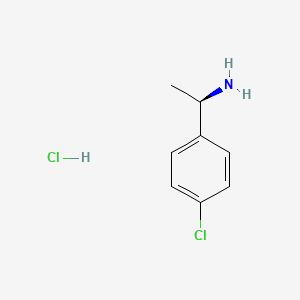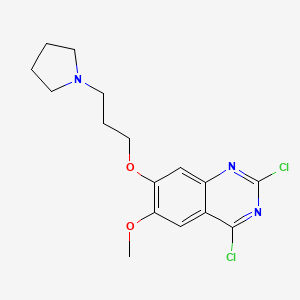
N-méthyl-1-(pyridazin-3-yl)pipéridin-3-amine
Vue d'ensemble
Description
“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1247087-42-8 . It has a molecular weight of 192.26 and its IUPAC name is N-methyl-1-(3-pyridazinyl)-3-piperidinamine . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is 1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthèse de pipéridines biologiquement actives
Les dérivés de pipéridine, y compris la N-méthyl-1-(pyridazin-3-yl)pipéridin-3-amine, sont essentiels dans l'industrie pharmaceutique. Ils sont utilisés pour synthétiser divers composés biologiquement actifs. Le développement de méthodes économiques et efficaces pour synthétiser des pipéridines substituées est un domaine de recherche important, étant donné leur présence dans plus de vingt classes de produits pharmaceutiques .
Traitement de la maladie d'Alzheimer
Les dérivés de pipéridine ont été étudiés pour leur potentiel dans le traitement de la maladie d'Alzheimer. Plus précisément, des dérivés comme la 1-benzylpyrrolidine-3-amine avec des groupes pipéridine ont montré des effets anti-agrégants et antioxydants, qui sont bénéfiques dans les approches multi-cibles du traitement de la maladie d'Alzheimer .
Inhibition des kinases
Dans le domaine de la recherche sur le cancer, certains dérivés de pipéridine ont été trouvés pour inhiber les kinases, qui sont des enzymes qui jouent un rôle dans la signalisation cellulaire et peuvent contribuer à la progression du cancer lorsqu'elles sont mutées ou suractivées. Par exemple, certains dérivés ont montré une activité significative sur la kinase p70S6Kβ .
Modulation des récepteurs GABA A
Les dérivés de pipéridine ont été explorés pour leur rôle dans la modulation des récepteurs GABA A. Ces récepteurs sont une classe de récepteurs qui répondent au neurotransmetteur acide gamma-aminobutyrique (GABA), qui est le principal composé inhibiteur dans le système nerveux central vertébré mature .
Sondes fluorescentes
La singularité structurelle des dérivés de pipéridine les rend appropriés pour une utilisation comme sondes fluorescentes. Ces composés peuvent être utilisés dans diverses applications scientifiques, y compris l'étude des processus biologiques et le développement d'outils diagnostiques .
Construction de polymères
Les dérivés de pipéridine ont des applications en science des polymères. Ils peuvent être incorporés dans des polymères utilisés dans les cellules solaires, améliorant l'efficacité et la stabilité de ces dispositifs d'énergie renouvelable .
Découverte et développement de médicaments
La partie pipéridine est une caractéristique commune dans la découverte et le développement de médicaments en raison de ses propriétés pharmacologiques. Les chercheurs utilisent des dérivés de pipéridine dans la synthèse de nouveaux médicaments, en tirant parti de leur activité biologique pour cibler diverses maladies .
Synthèse chimique et catalyse
En synthèse chimique, les dérivés de pipéridine sont utilisés comme catalyseurs et intermédiaires. Leurs propriétés chimiques uniques facilitent diverses réactions, y compris la cyclisation et l'annulation, qui sont essentielles pour créer des composés organiques complexes .
Safety and Hazards
The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Orientations Futures
Piperidine derivatives, including “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
N-methyl-1-pyridazin-3-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSDWIHANVSIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)






